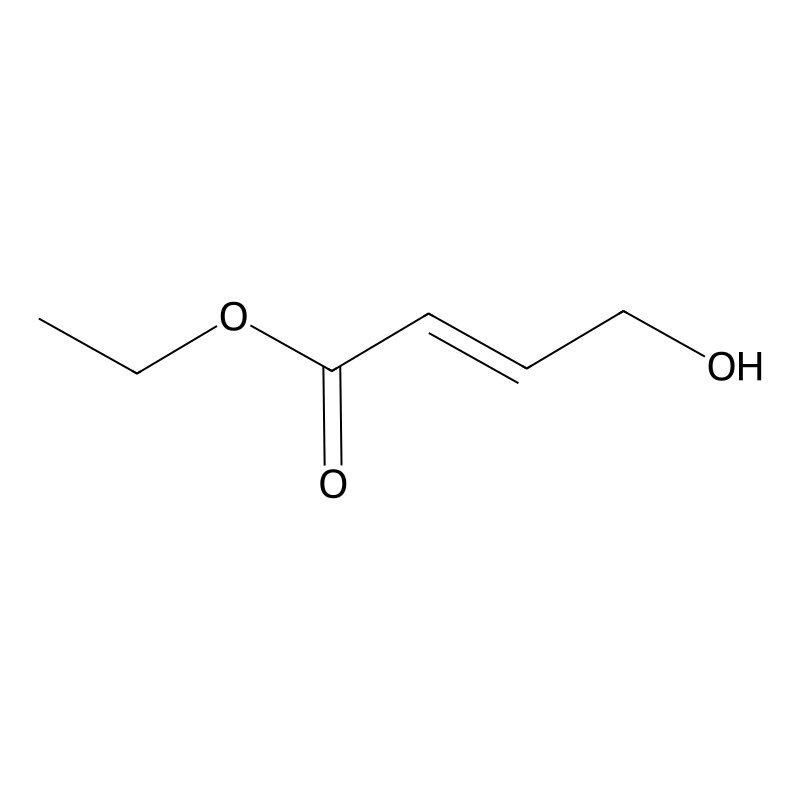

Ethyl 4-hydroxycrotonate

Content Navigation

Unfunctionalized crotonates lack the gamma-hydroxyl required for key allylic transformations. Ethyl 4-hydroxycrotonate provides:

- Superior stereocontrol: Higher ee and yield in Zn-mediated cycloadditions vs. methyl ester, enabling isoxazoline synthesis (e.g., Mutanobactin D).

- Diverse reactivity: Clean oxidation to ethyl 4-oxocrotonate; Pd-catalyzed Tsuji-Trost allylic alkylations.

- Scalable supply: Produced via selective reduction, ensuring batch-to-batch consistency.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Ethyl 4-hydroxycrotonate is a versatile bifunctional building block featuring both an alpha,beta-unsaturated ester and a terminal allylic alcohol. This dual functionality makes it a critical synthon in advanced organic synthesis, particularly for accessing complex heterocycles, lipopeptides, and pharmaceutical intermediates. Commercially, it is valued for its ability to undergo regioselective transformations such as Tsuji-Trost allylic substitutions, cross-metathesis, and directed 1,3-dipolar cycloadditions. Its scalable production via the selective reduction of ethyl hydrogen fumarate ensures a reliable supply chain for both laboratory and industrial procurement, offering a stable, process-friendly alternative to more volatile or expensive halogenated crotonates [1].

Procurement Fit

Attempting to substitute Ethyl 4-hydroxycrotonate with generic unfunctionalized analogs, such as ethyl crotonate, completely eliminates the gamma-hydroxyl group, thereby preventing critical downstream reactions like oxidation to ethyl 4-oxocrotonate or activation for palladium-catalyzed allylic alkylation. Furthermore, while the methyl ester (methyl 4-hydroxycrotonate) might appear to be a direct drop-in replacement, empirical data demonstrates that the methyl variant reduces both yield and enantiomeric excess in sensitive asymmetric transformations, such as zinc-mediated nitrile oxide cycloadditions [1]. Consequently, for workflows demanding high stereocontrol and specific allylic reactivity, procuring the exact ethyl 4-hydroxycrotonate structure is necessary [2].

Substitution Risk

Asymmetric Cycloaddition Stereocontrol

In the total synthesis of complex lipopeptides (e.g., Mutanobactin D), the choice of ester significantly impacts the efficiency of zinc-mediated enantioselective nitrile oxide cycloadditions. When utilizing Ethyl 4-hydroxycrotonate at 0 °C on a 50 mmol scale, the target isoxazoline product was isolated in 57% yield with a 96% enantiomeric excess (ee). In direct comparison, substituting with the corresponding methyl ester resulted in lower yields and degraded enantioselectivity under identical conditions[1].

| Evidence Dimension | Cycloaddition Yield and Enantiomeric Excess (ee) |

| Target Compound Data | 57% yield, 96% ee (50 mmol scale) |

| Comparator Or Baseline | Methyl 4-hydroxycrotonate (lower yield and reduced ee) |

| Quantified Difference | Significant preservation of ee (>95%) and higher isolated yield with the ethyl ester |

| Conditions | Zn(II)-mediated cycloaddition with hydroximoyl chloride at 0 °C |

For pharmaceutical scale-up, the ethyl ester provides critical steric bulk necessary to maximize chiral induction, preventing costly downstream enantiomer separation.

Reactive Aldehyde Intermediate Access

Ethyl 4-hydroxycrotonate serves as a direct, stable precursor to ethyl 4-oxocrotonate, a highly reactive Michael acceptor and aldehyde used extensively in alkaloid synthesis. The allylic alcohol can be cleanly oxidized to the aldehyde without disrupting the alpha,beta-unsaturated ester system. In contrast, saturated analogs like ethyl 4-hydroxybutyrate oxidize to ethyl 4-oxobutyrate, which lacks the conjugated alkene required for subsequent complex cycloadditions or tandem Michael-aldol reactions [1].

| Evidence Dimension | Post-Oxidation Structural Utility |

| Target Compound Data | Yields ethyl 4-oxocrotonate (conjugated enal-ester) |

| Comparator Or Baseline | Ethyl 4-hydroxybutyrate (yields unconjugated aldehyde) |

| Quantified Difference | Retention of the reactive alpha,beta-unsaturated system |

| Conditions | Standard allylic alcohol oxidation protocols |

Procuring the unsaturated hydroxy ester eliminates the need for multi-step desaturation protocols when synthesizing complex conjugated intermediates.

Procurement Scalability and Cost-Efficiency

The modern procurement viability of Ethyl 4-hydroxycrotonate is driven by its efficient one-step synthesis via the selective borane reduction of ethyl hydrogen fumarate, which routinely achieves 67% yields on a >60 g scale. Historically, accessing this structural motif relied on the silver oxide-assisted solvolysis of methyl 4-bromocrotonate, which only delivered a 51% yield and required prohibitively expensive reagents. This shift in manufacturability ensures that Ethyl 4-hydroxycrotonate is a scalable industrial building block rather than a cost-prohibitive specialty chemical[1].

| Evidence Dimension | Synthesis Yield and Scalability |

| Target Compound Data | 67% yield (61 g scale) using inexpensive borane reduction |

| Comparator Or Baseline | 51% yield using expensive silver oxide solvolysis of bromocrotonate |

| Quantified Difference | +16% yield improvement with elimination of heavy metal reagents |

| Conditions | Reduction of carboxylic acid in the presence of ester vs. solvolysis of allylic bromide |

Buyers can rely on a robust, heavy-metal-free supply chain that supports cost-effective scale-up from bench to pilot plant.

Tsuji-Trost Allylic Functionalization

The presence of the terminal hydroxyl group in Ethyl 4-hydroxycrotonate allows it to be readily converted into an allylic leaving group, priming it for transition-metal-catalyzed allylic substitution. This enables the stereoselective introduction of nucleophiles at the gamma position. Baseline unfunctionalized crotonates, such as ethyl crotonate, completely lack this functional handle and are restricted to standard conjugate additions, severely limiting their utility in complex molecule assembly [1].

| Evidence Dimension | Reactivity Scope (Gamma-Functionalization) |

| Target Compound Data | Supports Pd-catalyzed allylic substitution |

| Comparator Or Baseline | Ethyl crotonate (incapable of allylic substitution) |

| Quantified Difference | Enables direct gamma-substitution vs. 0% capacity in baseline |

| Conditions | Palladium-catalyzed allylic alkylation/amination conditions |

This compound is essential for chemists needing to build complex carbon frameworks via transition-metal-catalyzed allylic activation.

Lipopeptide and Macrolactam Synthesis

Directly leveraging its documented stereocontrol in zinc-mediated 1,3-dipolar cycloadditions, this compound serves as an effective starting material for synthesizing complex isoxazoline-containing natural products and pharmaceutical candidates, such as Mutanobactin D [1].

Alkaloid and Heterocycle Precursor

Utilizing its clean oxidation profile, the compound is routinely converted into ethyl 4-oxocrotonate, serving as a critical dipolarophile and Michael acceptor in the total synthesis of complex alkaloids [2].

Palladium-Catalyzed Allylic Substitution

Acting as a bifunctional synthon, its allylic alcohol moiety allows for activation and subsequent Tsuji-Trost coupling, making it a reliable building block for introducing functionalized crotonate side chains into pharmaceutical intermediates [2].

Application Fit

XLogP3

Explore Compound Types